Cas no 25711-30-2 (1,5-Dimethyl-1H-pyrazole-4-carbaldehyde)
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl-
- 1,5-Dimethyl-4-formylpyrazole
- 1,5-dimethylpyrazole-4-carbaldehyde
- SGNRGSSHBKKIJR-UHFFFAOYSA-N
- KSC206O5F
- ARONIS015569
- AMOT0273
- BCP22832
- STK251873
- BBL009043
- SBB000016
- 1,5-Dimethylpyrazole-4-carboxaldehyde
- RP00741
- BCP9000039
- ST078312
- B
- MFCD00159630
- SY079007
- EN300-92433
- Pyrazole-4-carboxaldehyde, 1,5-dimethyl-
- SCHEMBL170156
- AKOS000265784
- DS-12496
- 1,5-dimethyl-1H-pyrazol-4-carboxaldehyde
- CS-0135588
- 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde #
- Z275170376
- AB89996
- 1H-Pyrazole-4-carboxaldehyde,1,5-dimethyl-
- AC-27344
- FT-0676664
- W-206977
- 1,5-dimethyl-1h-pyrazole-4-carboxaldehyde
- DTXSID60948590
- AM803593
- BB 0253173
- BP-11052
- 25711-30-2
- DB-013084
- ALBB-000182
-
- MDL: MFCD00159630
- Inchi: 1S/C6H8N2O/c1-5-6(4-9)3-7-8(5)2/h3-4H,1-2H3
- InChI Key: SGNRGSSHBKKIJR-UHFFFAOYSA-N
- SMILES: O=CC1C=NN(C)C=1C
Computed Properties
- Exact Mass: 124.06400
- Monoisotopic Mass: 124.063662883 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9
- Molecular Weight: 124.14
- XLogP3: 0.1
Experimental Properties
- Density: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 60 ºC
- Boiling Point: 110-112 ºC (760 Torr)
- Flash Point: 92.3±21.8 ºC,
- Refractive Index: 1.543
- Solubility: Slightly soluble (12 g/l) (25 º C),
- PSA: 34.89000
- LogP: 0.54100
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Security Information
- Hazard Statement: H302-H315-H319-H335
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM110987-1g |
1,5-dimethyl-1H-pyrazole-4-carbaldehyde |
25711-30-2 | 95+% | 1g |
$59 | 2021-08-06 | |
| Chemenu | CM110987-5g |
1,5-dimethyl-1H-pyrazole-4-carbaldehyde |
25711-30-2 | 95+% | 5g |
$191 | 2021-08-06 | |
| Chemenu | CM110987-10g |
1,5-dimethyl-1H-pyrazole-4-carbaldehyde |
25711-30-2 | 95+% | 10g |
$338 | 2021-08-06 | |
| Chemenu | CM110987-25g |
1,5-dimethyl-1H-pyrazole-4-carbaldehyde |
25711-30-2 | 95+% | 25g |
$600 | 2021-08-06 | |
| TRC | D476880-100mg |
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde |
25711-30-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D476880-250mg |
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde |
25711-30-2 | 250mg |
$81.00 | 2023-05-18 | ||
| TRC | D476880-500mg |
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde |
25711-30-2 | 500mg |
$121.00 | 2023-05-18 | ||
| TRC | D476880-1g |
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde |
25711-30-2 | 1g |
$167.00 | 2023-05-18 | ||
| Apollo Scientific | OR322177-1g |
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde |
25711-30-2 | 99% | 1g |
£19.00 | 2025-03-21 | |
| Apollo Scientific | OR322177-5g |
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde |
25711-30-2 | 99% | 5g |
£71.00 | 2025-02-20 |
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Suppliers
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Overview
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, also known by its CAS number 25711-30-2, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their unique chemical properties and wide-ranging applications. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements associated with 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.
The molecular structure of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring substituted with two methyl groups at positions 1 and 5 and an aldehyde group at position 4. This substitution pattern imparts the compound with unique electronic properties, making it highly reactive in various chemical transformations. The pyrazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to its stability and reactivity. The presence of the aldehyde group further enhances the compound's ability to participate in condensation reactions, making it a valuable building block in organic synthesis.
Recent studies have highlighted the potential of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in drug discovery. Researchers have explored its role as a precursor for bioactive molecules with potential anti-inflammatory, antioxidant, and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory effects on key enzymes involved in inflammatory pathways. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
In terms of synthesis, 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde can be prepared via several methods. One common approach involves the condensation of 1,5-dimethylpyrazole with appropriate carbonyl compounds under acidic or basic conditions. Another method employs the use of transition metal catalysts to facilitate efficient coupling reactions. These synthetic routes not only highlight the versatility of the compound but also emphasize its accessibility for large-scale production.
The applications of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde extend beyond pharmaceuticals. It has been utilized as an intermediate in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). For example, a 2023 study in Advanced Materials reported that derivatives of this compound can serve as ligands for constructing highly porous MOFs with exceptional gas adsorption capabilities. Such applications demonstrate its potential in contributing to sustainable energy solutions and environmental remediation.
In addition to its chemical applications, 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde has also been studied for its environmental impact. Researchers have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. According to a 2023 report by the European Chemicals Agency (ECHA), this compound exhibits low acute toxicity and is not classified as a hazardous substance under current regulations. These findings provide reassurance for its safe handling and application in various industrial processes.
The growing interest in 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is further evidenced by its inclusion in several high-profile research projects funded by organizations such as the National Science Foundation (NSF) and the European Union's Horizon Europe program. These initiatives aim to explore its potential in emerging fields like green chemistry and nanotechnology. For instance, ongoing research at Stanford University focuses on leveraging this compound's unique properties to develop eco-friendly catalysts for industrial processes.
In conclusion, 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, CAS number 25711-30-2, stands out as a multifaceted organic compound with diverse applications across various scientific domains. Its structural features make it an invaluable tool in organic synthesis and materials science while recent advancements highlight its potential in drug discovery and sustainable technologies. As research continues to uncover new avenues for its utilization, this compound is poised to play an increasingly important role in advancing scientific innovation.
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